![molecular formula C7H8N4O B13096865 3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B13096865.png)
3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by a fused triazole and pyrimidine ring system, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dimethyl-1,2,4-triazole with a suitable pyrimidine derivative. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of hydrochloric acid or sodium hydroxide can promote the formation of the desired triazolopyrimidine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using thionyl chloride or alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties such as thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one can be compared with other similar compounds such as:
3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its superior thermal stability and energetic properties.
3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits lower thermal stability compared to 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole.
3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Another compound with notable thermal stability.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C7H8N4O |
|---|---|
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N4O/c1-5-8-9-6-3-4-10(2)7(12)11(5)6/h3-4H,1-2H3 |
InChI-Schlüssel |
NZKPDYRDHJADQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C(=O)N(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



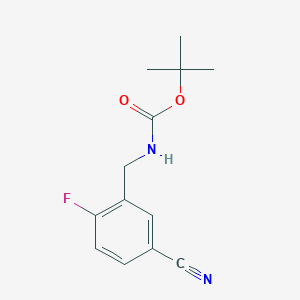

![4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096814.png)
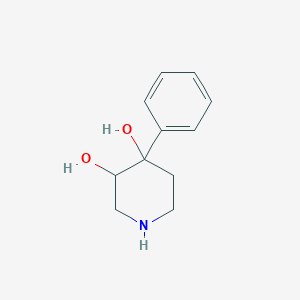
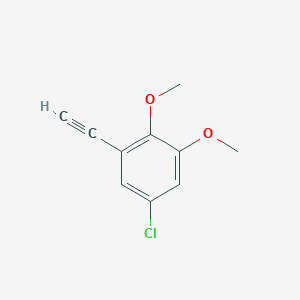
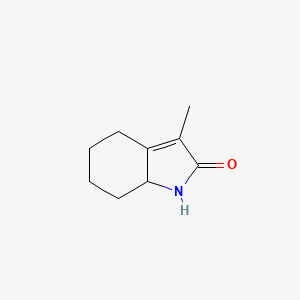
![3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13096828.png)
![6-Methyl-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096831.png)
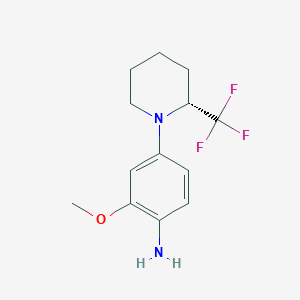
![[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfanyl]acetic acid](/img/structure/B13096837.png)
![6-(2,4-Dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B13096839.png)
![Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13096840.png)

